molecular formula C16H13NO2S B11668412 (2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one

(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one

Cat. No.: B11668412
M. Wt: 283.3 g/mol
InChI Key: YCRZBJNIOJZCQY-UHFFFAOYSA-N
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Description

(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a hydroxyanilino group and an ethylidene group attached to the benzothiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one typically involves the condensation of 3-hydroxyaniline with an appropriate benzothiophene derivative under controlled conditions. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.

    Reduction: The ethylidene group can be reduced to form ethyl derivatives.

    Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyanilino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The benzothiophene core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one is unique due to its specific structural features, such as the combination of a hydroxyanilino group and a benzothiophene core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-[N-(3-hydroxyphenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C16H13NO2S/c1-10(17-11-5-4-6-12(18)9-11)16-15(19)13-7-2-3-8-14(13)20-16/h2-9,18-19H,1H3

InChI Key

YCRZBJNIOJZCQY-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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